molecular formula C13H18N4O2 B8504998 1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(butylamino)-,ethyl ester

1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(butylamino)-,ethyl ester

Cat. No. B8504998
M. Wt: 262.31 g/mol
InChI Key: VKVZBUAODGIWQN-UHFFFAOYSA-N
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Patent
US04837238

Procedure details

A solution of ethyl 7-n-butylamino-1H-pyrazolo[4,3-b]-pyridine-6-carboxylate (524 mg, 2 mmol) in dry THF (15 ml) was added dropwise to a stirred suspension of lithium aluminium hydride (152 mg, 4 mmol) in THF (15 ml). The mixture was heated under reflux under nitrogen for 90 min then cooled. Ether (30 ml), water (0.15 ml), 10% sodium hydroxide solution (0.15 ml) and water (0.45 ml) were added sequentially, with stirring, and the mixture was filtered, then evaporated in vacuo. The glassy residue (300 mg) was recrystallised from ethyl acetate/ether, to give a white solid, m.p. 86°-95° C.
Quantity
524 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.45 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[C:11]([C:12](OCC)=O)=[CH:10][N:9]=[C:8]2[CH:17]=[N:18][NH:19][C:7]=12)[CH2:2][CH2:3][CH3:4].[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[OH-].[Na+]>C1COCC1.O>[CH2:1]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][N:9]=[C:8]2[CH:17]=[N:18][NH:19][C:7]=12)[CH2:2][CH2:3][CH3:4] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
524 mg
Type
reactant
Smiles
C(CCC)NC1=C2C(=NC=C1C(=O)OCC)C=NN2
Name
Quantity
152 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0.15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.45 mL
Type
solvent
Smiles
O
Name
Quantity
0.15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The glassy residue (300 mg) was recrystallised from ethyl acetate/ether
CUSTOM
Type
CUSTOM
Details
to give a white solid, m.p. 86°-95° C.

Outcomes

Product
Name
Type
Smiles
C(CCC)NC1=C2C(=NC=C1C)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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